molecular formula C28H20Cl4N2 B11558948 N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

N,N'-bis[(E)-(2,4-dichlorophenyl)methylidene]-3,3'-dimethylbiphenyl-4,4'-diamine

Cat. No.: B11558948
M. Wt: 526.3 g/mol
InChI Key: QUOWGQOJOXRBCR-UHFFFAOYSA-N
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Description

(E)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substitutions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE typically involves multi-step organic reactions. The process begins with the preparation of the 2,4-dichlorophenylamine, which is then subjected to a series of condensation reactions with various aldehydes and ketones to form the desired imine structure. The reaction conditions often require the use of catalysts, such as acids or bases, and are carried out under controlled temperatures to ensure the formation of the (E)-isomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: Halogen substitutions can occur, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products

The major products formed from these reactions include various substituted derivatives and reduced forms of the compound, which can be further utilized in different applications.

Scientific Research Applications

(E)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to interfere with cellular processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroaniline: A simpler compound with similar chlorine substitutions.

    2,4-Dichlorobenzaldehyde: Another compound with similar aromatic structure and chlorine substitutions.

Uniqueness

(E)-1-(2,4-DICHLOROPHENYL)-N-{4’-[(E)-[(2,4-DICHLOROPHENYL)METHYLIDENE]AMINO]-3,3’-DIMETHYL-[1,1’-BIPHENYL]-4-YL}METHANIMINE is unique due to its complex structure, which includes multiple aromatic rings and an imine group

Properties

Molecular Formula

C28H20Cl4N2

Molecular Weight

526.3 g/mol

IUPAC Name

1-(2,4-dichlorophenyl)-N-[4-[4-[(2,4-dichlorophenyl)methylideneamino]-3-methylphenyl]-2-methylphenyl]methanimine

InChI

InChI=1S/C28H20Cl4N2/c1-17-11-19(5-9-27(17)33-15-21-3-7-23(29)13-25(21)31)20-6-10-28(18(2)12-20)34-16-22-4-8-24(30)14-26(22)32/h3-16H,1-2H3

InChI Key

QUOWGQOJOXRBCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=CC3=C(C=C(C=C3)Cl)Cl)C)N=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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